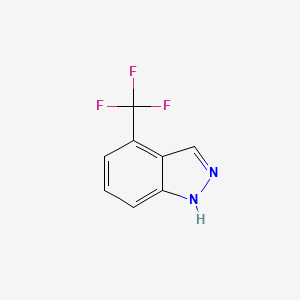

4-(Trifluoromethyl)-1H-indazole

Descripción general

Descripción

4-(Trifluoromethyl)-1H-indazole is an organic compound that belongs to the class of indazoles, which are bicyclic heterocycles containing a benzene ring fused to a pyrazole ring. The trifluoromethyl group (-CF3) attached to the indazole ring significantly influences the compound’s chemical properties, making it an important molecule in various fields such as pharmaceuticals, agrochemicals, and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the cyclization of hydrazines with β-trifluoromethylated vinamidinium salts or 2-(trifluoromethyl)-1,3-diketones . Another approach involves the copper-mediated synthesis from α,β-alkynic tosylhydrazones with trifluoromethyltrimethylsilane through a sequence of cyclization, trifluoromethylation, and deprotection .

Industrial Production Methods

Industrial production methods for 4-(Trifluoromethyl)-1H-indazole often rely on scalable and efficient synthetic routes. These methods may include the use of trifluoromethylating agents such as trifluoromethyltrimethylsilane and sodium trifluoroacetate, which are commonly used in large-scale production due to their availability and reactivity .

Análisis De Reacciones Químicas

Direct Arylation at the C3 Position

-

Catalytic System : Pd(OAc)₂ (5 mol%) with 1,10-phenanthroline (Phen) as a ligand.

-

Conditions : Toluene, 160°C, 16 hours.

-

Substrates : Reacts with aryl iodides (e.g., 4-iodotoluene) to yield 3-aryl-4-(trifluoromethyl)-1H-indazoles.

-

Key Observation : Ligand choice (Phen) is critical for activating the C–H bond at C3 .

Table 1: Optimization of C3 Arylation Conditions

| Entry | Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Pd(OAc)₂ | None | Toluene | 160 | 0 |

| 2 | PdCl(C₃H₅) | PPh₃ | Toluene | 160 | 0 |

| 3 | Pd(OAc)₂ | Phenanthroline | Toluene | 160 | 72 |

Nucleophilic Substitution Reactions

The bromine atom in analogs like 4-bromo-6-(trifluoromethyl)-1H-indazole undergoes substitution under nucleophilic conditions:

-

Reagents : Sodium azide, potassium thiocyanate.

-

Conditions : DMF or DMSO, 80–100°C.

-

Products : Azido- or thiocyanato-substituted indazoles.

Functionalization via Cross-Coupling Reactions

The trifluoromethyl group enhances electrophilicity, facilitating coupling reactions:

-

Suzuki–Miyaura Coupling :

Oxidation and Reduction

-

Oxidation :

-

Reagents : KMnO₄ or CrO₃ under acidic conditions.

-

Products : Indazole N-oxides (limited yields due to stability issues).

-

-

Reduction :

-

Reagents : LiAlH₄ or NaBH₄.

-

Products : Partially reduced indazolines (rarely reported).

-

Amide Coupling for Hydrazide Derivatives

4-(Trifluoromethyl)-1H-indazole-3-carboxylic acid hydrazide reacts with aryl acids:

-

Conditions : HATU/DIPEA in DMF.

-

Products : Aryl acid N'-(1H-indazole-3-carbonyl)hydrazides (e.g., 4a–m ) .

Table 3: Hydrazide Derivatives and Yields

| Aryl Acid | Hydrazide Product | Yield (%) |

|---|---|---|

| 4-Chlorobenzoic acid | 4a | 92 |

| 2-Fluorophenylacetic acid | 4d | 88 |

Electrophilic Aromatic Substitution

The trifluoromethyl group directs electrophiles to the C5 and C7 positions:

-

Nitration : HNO₃/H₂SO₄ yields 5-nitro-4-(trifluoromethyl)-1H-indazole.

Key Challenges and Trends

-

Steric and Electronic Effects : The trifluoromethyl group impedes reactivity at adjacent positions, necessitating high-temperature or ligand-assisted catalysis .

-

Biological Relevance : Derivatives show potent FGFR1 inhibition (IC₅₀ = 30.2 nM) and TRPA1 antagonism (IC₅₀ = 15 nM), driving interest in medicinal applications .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Anticancer Activity

Recent studies have highlighted the potential of 4-(trifluoromethyl)-1H-indazole derivatives as inhibitors of fibroblast growth factor receptors (FGFRs), which are crucial in cancer progression. For instance, compounds synthesized from this indazole scaffold have shown promising inhibitory activities against FGFR1 and FGFR2, with IC50 values as low as 2.0 nM . These findings suggest that trifluoromethylated indazoles could serve as lead compounds in the development of targeted cancer therapies.

Antimicrobial Properties

Indazole derivatives, including those with trifluoromethyl substitutions, have been evaluated for their antimicrobial activities. The presence of the trifluoromethyl group can enhance the lipophilicity and biological activity of these compounds, making them effective against various pathogens .

Synthetic Applications

Palladium-Catalyzed Reactions

this compound has been utilized in palladium-catalyzed reactions, particularly in oxidative arylation processes. These reactions allow for the selective introduction of aryl groups at specific positions on the indazole ring, facilitating the synthesis of complex molecular architectures . The ability to modify the indazole structure selectively is crucial for developing new pharmaceuticals.

Synthesis of Complex Molecules

The compound serves as a versatile intermediate in synthesizing various heterocycles and complex organic molecules. Its reactivity under different conditions allows for diverse synthetic pathways, including cyclocondensation reactions that yield novel pyrimido[1,2-b]indazole derivatives .

Material Science

Covalent Organic Frameworks (COFs)

In material science, this compound has been explored as a building block for covalent organic frameworks. These frameworks are known for their high surface area and porosity, making them suitable for applications such as gas storage and separation. For example, COFs incorporating this indazole derivative have demonstrated excellent CO2 capture capabilities .

Dye-Sensitized Solar Cells (DSSCs)

The incorporation of trifluoromethylated indazoles into dye-sensitized solar cells has been investigated due to their potential to improve light-harvesting efficiency and electron transport properties. The unique electronic properties imparted by the trifluoromethyl group can enhance the performance of these solar cells .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)-1H-indazole involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, often through hydrogen bonding and hydrophobic interactions . This can lead to the inhibition or activation of specific biological pathways, making the compound useful in various therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

Fluoxetine: An antidepressant with a trifluoromethyl group that acts as a selective serotonin reuptake inhibitor.

Celecoxib: A nonsteroidal anti-inflammatory drug with a trifluoromethyl group that inhibits cyclooxygenase-2.

Efavirenz: An HIV reverse transcriptase inhibitor with a trifluoromethyl group.

Uniqueness

4-(Trifluoromethyl)-1H-indazole is unique due to its specific indazole structure combined with the trifluoromethyl group, which imparts distinct chemical and biological properties. This combination makes it a valuable compound in various research and industrial applications .

Actividad Biológica

4-(Trifluoromethyl)-1H-indazole is a heterocyclic compound characterized by its unique indazole structure, which includes a five-membered ring fused to a six-membered benzene-like ring. The presence of a trifluoromethyl group at the 4-position significantly enhances its biological activity and chemical properties. This article provides an in-depth analysis of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C8H5F3N

- Molecular Weight : Approximately 201.13 g/mol

- Structure : The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, making it an attractive candidate for drug development.

Research indicates that this compound exhibits several biological activities through various mechanisms:

- Kinase Inhibition : Indazoles, including this compound, have been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways related to cancer and inflammation.

- Anti-inflammatory Activity : The compound has demonstrated the ability to inhibit cyclooxygenase-2 (COX-2), leading to reduced production of pro-inflammatory mediators such as prostaglandins. This suggests potential applications in managing inflammatory diseases.

- Anticancer Properties : Studies indicate that this compound can induce apoptosis in cancer cells and inhibit their proliferation by modulating key signaling pathways involved in cell cycle regulation.

Biological Activities

Case Studies

Several studies have highlighted the biological efficacy of this compound:

-

Cancer Cell Line Study :

- A study evaluated the effects of this compound on breast cancer cell lines. Results showed significant inhibition of cell growth and induction of apoptosis through the activation of caspase pathways.

- Reference:

-

Inflammatory Response Model :

- In a murine model of inflammation, administration of the compound resulted in decreased levels of inflammatory cytokines and reduced edema, confirming its anti-inflammatory potential.

- Reference:

-

Antimicrobial Activity :

- The compound was tested against various bacterial strains, showing notable antibacterial activity, particularly against Gram-positive bacteria.

- Reference:

Propiedades

IUPAC Name |

4-(trifluoromethyl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3N2/c9-8(10,11)6-2-1-3-7-5(6)4-12-13-7/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCWIWQGNCLKDJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C=NNC2=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80646703 | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-98-9 | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-98-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Trifluoromethyl)-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80646703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.